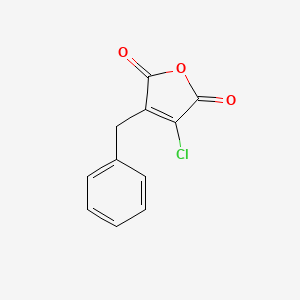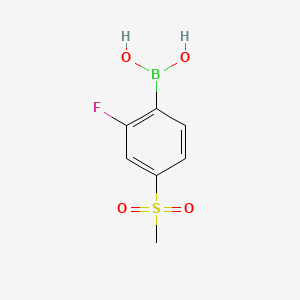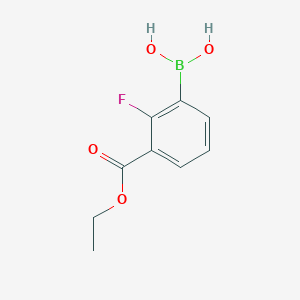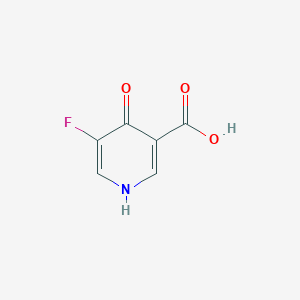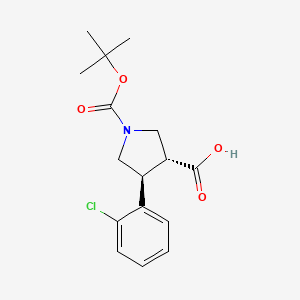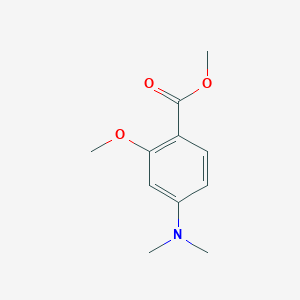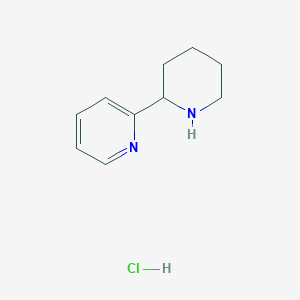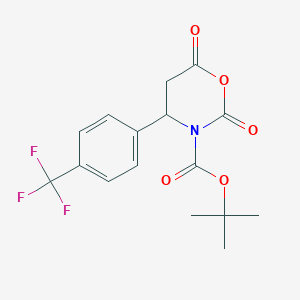
1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a click chemistry reaction, which is a type of reaction that generates a 1,2,3-triazole ring from an azide and an alkyne .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a phenyl ring with a fluorine substituent, and a carboxylic acid group. The fluorine atom on the phenyl ring could potentially influence the electronic properties of the molecule and affect its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The carboxylic acid group could participate in acid-base reactions, and the C-N bonds in the triazole ring could potentially be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a carboxylic acid group could result in the molecule exhibiting acidic properties. The fluorine atom might influence the compound’s lipophilicity and thus its solubility in different solvents .Aplicaciones Científicas De Investigación
Photophysical Properties and Sensor Applications
Fluorophore Development : 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, as part of the 2-aryl-1,2,3-triazol-4-carboxylic acids family, exhibits bright blue fluorescence with excellent quantum yields, large Stokes shifts, and prolonged fluorescence lifetimes. These properties are sensitive to structural changes and microenvironmental variations, making them suitable for use as fluorophores in biological research (Safronov et al., 2020).
pH Sensing : This compound demonstrates potential as a sensor for monitoring and controlling pH due to its aggregation-induced emission enhancement (AIEE) behavior and reversibility between acid and alkaline pH values. This makes it a candidate for real-time use in biological research (Safronov et al., 2020).
Structural and Molecular Studies
Crystal Structure Analysis : The compound, as part of the triazole family, has been studied for its crystal structure, showcasing the spatial arrangement of molecules and intermolecular hydrogen bonding, which plays a crucial role in stabilizing the structure. This analysis is vital for understanding the compound's behavior in various applications (Gonzaga et al., 2016).
Intermolecular Interactions : Studies on triazole derivatives, including those with fluorophenyl substituents, have analyzed different types of intermolecular interactions such as C–H⋯O, C–H⋯π, and π⋯π interactions, which are essential for understanding the compound's properties and potential applications in materials science and molecular engineering (Shukla et al., 2014).
Synthesis and Chemical Reactions
Synthetic Techniques : The synthesis of triazole derivatives, including those with fluorophenyl groups, has been explored, providing insights into efficient methods and conditions for producing these compounds. This knowledge is crucial for their application in various fields, including pharmaceuticals and materials science (Liu et al., 2015).
Chemical Reactivity : Studies on the chemical reactivity of similar triazole derivatives, including reactions with various substituents and conditions, shed light on the versatility and potential applications of 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid in synthetic chemistry (Cottrell et al., 1991).
Biological and Pharmaceutical Applications
Antimicrobial Activity : Research on triazole derivatives, including those with fluorophenyl groups, has demonstrated antimicrobial properties against various bacteria, suggesting potential applications in the development of new antimicrobial agents (Desabattina et al., 2014).
Analgesic Potential : Studies on triazole-thione derivatives, including fluorophenyl variants, have shown significant analgesic effects, indicating potential use in pain management and pharmaceutical development (Zaheer et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSWBIDDMLYYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)

